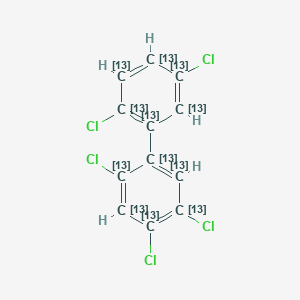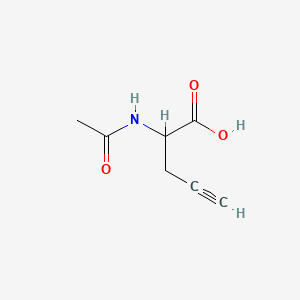
6-碘喹喔啉
描述
6-Iodoquinoxaline is a chemical compound with the empirical formula C8H5IN2. Its molecular weight is 256.04 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Iodoquinoxaline is represented by the SMILES stringIC1=CC=C2N=CC=NC2=C1 and the InChI string 1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H . Physical And Chemical Properties Analysis
6-Iodoquinoxaline is a solid substance. It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用
开发用于黑色素瘤成像剂的分析协议
6-碘喹喔啉衍生物,特别是N-(2-二乙基氨基乙基)-6-碘喹喔啉-2-氨基甲酰胺(ICF 01012),已显示出作为适用于内部放射性核素治疗的黑色素瘤成像剂的潜力。为在生物样本中检测ICF 01012开发高性能液相色谱法突显了其在药代动力学研究和黑色素瘤内部放射性核素治疗中的潜在应用(Denoyer et al., 2008)。
生物活性化合物的合成
溴-4-碘喹啉的合成,这是各种生物活性化合物的前体,展示了6-碘喹喔啉衍生物在制药研究中的重要性。这个过程涉及环化和取代反应,为合成GSK2126458等化合物奠定了基础,展示了6-碘喹喔啉衍生物在药物开发中的多功能性(Wang et al., 2015)。
靶向放射性核素治疗和PET成像的黑色素瘤
探索6-碘喹喔啉-2-羧酰胺衍生物在PET成像和靶向放射性核素治疗中用于黑色素瘤的应用表明了其显著的治疗潜力。这种多模式方法利用氟化和碘化结构,可能通过实现早期成像和有效治疗来改变黑色素瘤的管理方式(Billaud et al., 2013)。
喹唑啉-4(3H)-酮衍生物的抗真菌活性
为了评估6-碘喹唑啉-4(3H)-酮衍生物的杀真菌活性而进行的制备突显了6-碘喹喔啉在开发新的抗微生物药物中的另一个用途。这些研究强调了该化合物在应对真菌感染中的作用,拓宽了其在药物化学中的应用范围(El-Hashash et al., 2015)。
用于药物发现的喹啉衍生物的合成
通过6-碘喹啉的氨基羰基化合成喹啉衍生物的高效方法的研究进一步证明了该化合物在药物发现和开发中的重要性。这个过程允许生产各种结构多样的喹啉衍生物,突显了6-碘喹喔啉衍生物在合成药理学相关分子方面的适应性(Chniti et al., 2021)。
安全和危害
未来方向
作用机制
Target of Action
Quinoxaline derivatives are known to interact with various biological targets, including enzymes, receptors, and microorganisms
Biochemical Pathways
Given the potential similarities with 6-ohda, it might affect pathways related to free radical formation and mitochondrial respiration
Pharmacokinetics
It is reported that 6-iodoquinoxaline has high gastrointestinal absorption and is a bbb permeant . It is also reported to be a CYP1A2 inhibitor . More research is needed to fully understand the pharmacokinetics of 6-Iodoquinoxaline.
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects
Action Environment
Environmental factors are known to influence the prevalence and transmission of diseases, as well as the effectiveness of therapeutic agents
属性
IUPAC Name |
6-iodoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDPVJVUFEWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640609 | |
| Record name | 6-Iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinoxaline | |
CAS RN |
50998-18-0 | |
| Record name | 6-Iodoquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of isomeric phenylquinoxalines, and how are they determined?
A1: Isomeric phenylquinoxalines, specifically those derived from reactions like 3-bromobenzil with 4-iodo-o-phenylenediamine, exhibit distinct structural features. These isomers, identifiable by their varying melting points, have been meticulously characterized using techniques like X-ray crystallography and 13C NMR spectroscopy []. This analysis allowed for the definitive assignment of structural configurations, differentiating between isomers like 3-(3-bromophenyl)-2-phenyl-6-iodoquinoxaline and 2-(3-bromophenyl)-3-phenyl-6-iodoquinoxaline.
Q2: How does the presence of isomers affect the properties of acetylene-terminated quinoxaline resin systems?
A2: Research indicates that isomeric mixtures of acetylene-terminated quinoxalines can significantly influence the material properties of these resin systems []. For instance, the presence of isomers has been found to hinder the transition from an amorphous to a crystalline state. Additionally, isomers can exhibit notable variations in solubility and melting point behavior, which directly impacts the melt processing of these resin systems.
Q3: Can you describe a regioselective synthetic route for 6-iodoquinoxaline derivatives?
A3: A highly regioselective synthesis of 2-chloro-6-iodoquinoxaline can be achieved by leveraging the reactivity of 2(1H)-quinoxalinone []. This method involves an electrophilic substitution reaction where 2(1H)-quinoxalinone reacts with iodide ions in a 95% sulfuric acid medium. The reaction proceeds with high selectivity, favoring substitution at the 6-position of the quinoxaline ring, leading to the desired 2-chloro-6-iodoquinoxaline derivative.
Q4: What are the potential applications of 6-iodoquinoxaline derivatives in medicinal chemistry?
A4: 6-Iodoquinoxaline derivatives have shown promise as potential radiotracers for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, particularly in the context of melanoma []. For instance, [(18)F]8, a fluorinated 6-iodoquinoxaline-2-carboxamide derivative, has demonstrated favorable tumor uptake and clearance properties in preclinical models, highlighting its potential for melanoma imaging and therapy.
Q5: Are there specific structural modifications of 6-iodoquinoxaline derivatives that enhance their properties as imaging agents?
A5: Research suggests that incorporating fluorine atoms into the side chains of 6-iodoquinoxaline-2-carboxamide derivatives can significantly impact their in vivo biodistribution and imaging characteristics []. This structure-activity relationship study highlighted the importance of side chain modifications in optimizing these compounds for PET imaging applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




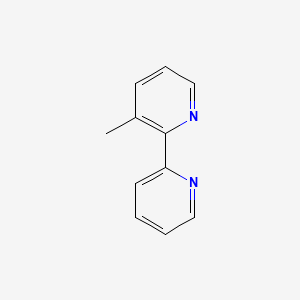
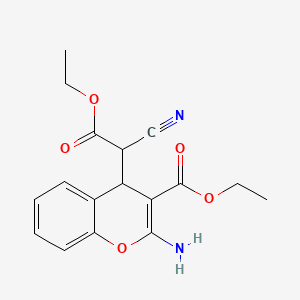

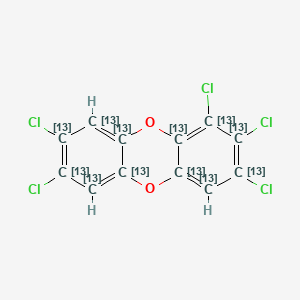


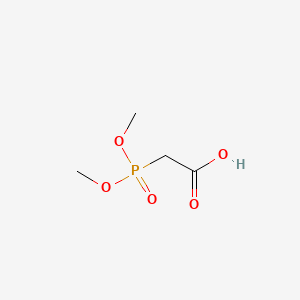
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)
